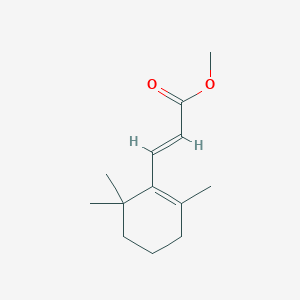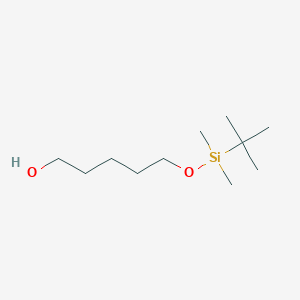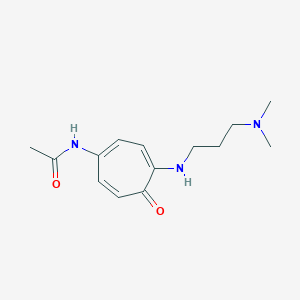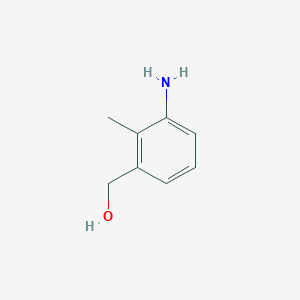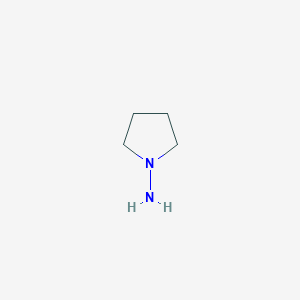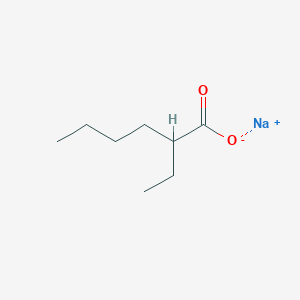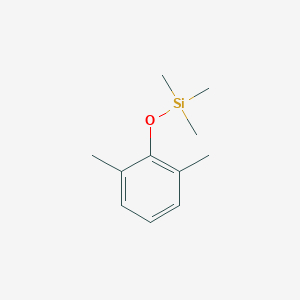
Silane, (2,6-dimethylphenoxy)trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (2,6-dimethylphenoxy)trimethyl-, also known as DMTMS, is a colorless liquid that is used as a reagent in organic chemistry. It is commonly used as a silylation agent, which is a process that involves the replacement of a hydrogen atom with a silicon-containing group. DMTMS is a versatile reagent that can be used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and polymers.
Wirkmechanismus
Silane, (2,6-dimethylphenoxy)trimethyl- is a silylation agent that works by replacing a hydrogen atom with a silicon-containing group. This process is known as silylation and is commonly used in organic synthesis to protect functional groups or to modify the reactivity of a molecule.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Silane, (2,6-dimethylphenoxy)trimethyl-. However, it is known that Silane, (2,6-dimethylphenoxy)trimethyl- is a reactive reagent that can react with a variety of functional groups. Therefore, it is important to handle Silane, (2,6-dimethylphenoxy)trimethyl- with care and to use appropriate safety precautions when working with this reagent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Silane, (2,6-dimethylphenoxy)trimethyl- as a silylation agent is that it is a versatile reagent that can be used in a variety of applications. It is also relatively easy to handle and has a long shelf life. However, one limitation of using Silane, (2,6-dimethylphenoxy)trimethyl- is that it can be expensive compared to other silylation agents.
Zukünftige Richtungen
There are a number of future directions for research on Silane, (2,6-dimethylphenoxy)trimethyl-. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the development of new applications for Silane, (2,6-dimethylphenoxy)trimethyl-, particularly in the field of pharmaceuticals. Additionally, there is a need for further research on the safety and handling of Silane, (2,6-dimethylphenoxy)trimethyl- in the laboratory.
Synthesemethoden
Silane, (2,6-dimethylphenoxy)trimethyl- can be synthesized through a number of different methods, including the reaction of 2,6-dimethylphenol with trimethylsilyl chloride in the presence of a base. Another common method involves the reaction of 2,6-dimethylphenol with trimethylsilyl trifluoromethanesulfonate in the presence of a base. Both of these methods result in the formation of Silane, (2,6-dimethylphenoxy)trimethyl- with high yields.
Wissenschaftliche Forschungsanwendungen
Silane, (2,6-dimethylphenoxy)trimethyl- has been extensively studied for its use as a silylation agent in organic synthesis. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. Silane, (2,6-dimethylphenoxy)trimethyl- has also been used in the preparation of silyl ethers, which are commonly used as protecting groups in organic synthesis.
Eigenschaften
CAS-Nummer |
16286-54-7 |
|---|---|
Produktname |
Silane, (2,6-dimethylphenoxy)trimethyl- |
Molekularformel |
C11H18OSi |
Molekulargewicht |
194.34 g/mol |
IUPAC-Name |
(2,6-dimethylphenoxy)-trimethylsilane |
InChI |
InChI=1S/C11H18OSi/c1-9-7-6-8-10(2)11(9)12-13(3,4)5/h6-8H,1-5H3 |
InChI-Schlüssel |
MNBNTAKLVREHDB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)O[Si](C)(C)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



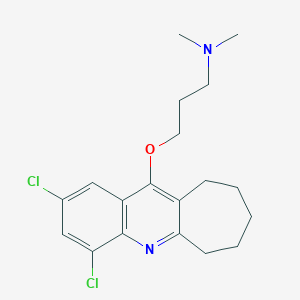
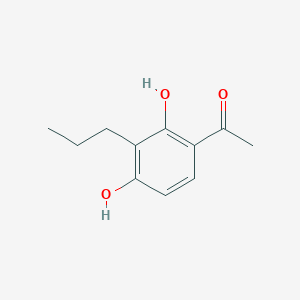
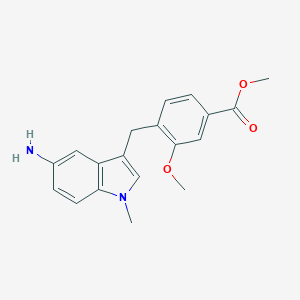
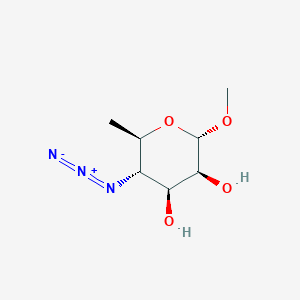
![4-(Ethylamino)-6-methyl-5,6-dihydro-4h-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B104708.png)
![(S,S)-trans-4-(acetylamino)-5,6-dihydro-6-methyl-7,7-dioxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B104710.png)

